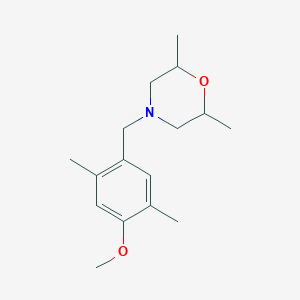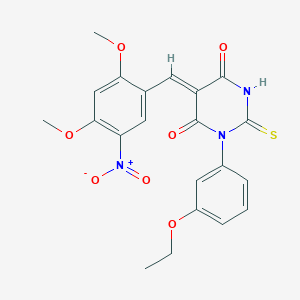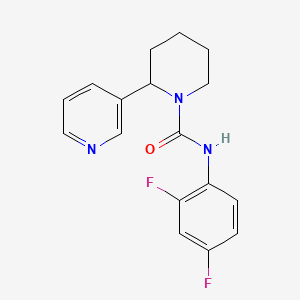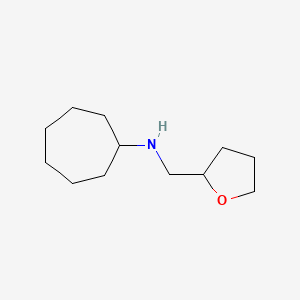
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine, also known as DMMDA-2, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized by Alexander Shulgin in the 1970s and has since been studied for its potential applications in scientific research. DMMDA-2 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The exact mechanism of action of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine is not fully understood. However, it is believed to act as a partial agonist at serotonin receptors, particularly the 5-HT2A receptor. This receptor is known to be involved in the regulation of mood, cognition, and perception, which may explain the hallucinogenic properties of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine.
Biochemical and Physiological Effects:
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its antidepressant and anxiolytic properties. 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has also been found to alter the activity of certain brain regions, including the prefrontal cortex and the amygdala.
实验室实验的优点和局限性
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a well-characterized chemical structure. It also exhibits a range of effects on the central nervous system, making it a promising candidate for further investigation. However, 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine also has some limitations. It is a controlled substance and therefore subject to legal restrictions. Additionally, its psychoactive properties may make it difficult to use in certain types of experiments.
未来方向
There are several future directions for research on 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine. One area of interest is its potential as an antidepressant and anxiolytic agent. Further studies could explore the exact mechanism of action and potential therapeutic applications. Another area of interest is the potential use of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine in the treatment of certain neurological disorders, such as Parkinson's disease and schizophrenia. Finally, future studies could explore the potential use of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine as a tool for understanding the neurobiology of perception and cognition.
合成方法
The synthesis of 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine involves the condensation of 2,6-dimethylmorpholine with 4-methoxy-2,5-dimethylbenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is a white crystalline powder with a melting point of 127-129°C.
科学研究应用
4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has been studied for its potential applications in scientific research, particularly in the fields of neuroscience and pharmacology. It has been found to exhibit a range of effects on the central nervous system, including hallucinogenic and psychoactive properties. 4-(4-methoxy-2,5-dimethylbenzyl)-2,6-dimethylmorpholine has also been found to have potential as an antidepressant and anxiolytic agent.
属性
IUPAC Name |
4-[(4-methoxy-2,5-dimethylphenyl)methyl]-2,6-dimethylmorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-11-7-16(18-5)12(2)6-15(11)10-17-8-13(3)19-14(4)9-17/h6-7,13-14H,8-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQBLKCCPEBLPCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N,N-dimethyl-6-{3-[1-(1,3-thiazol-4-ylmethyl)-1H-pyrazol-3-yl]phenyl}-4-pyrimidinamine](/img/structure/B5092371.png)
![2-ethoxy-N-[4-(phenyldiazenyl)phenyl]benzamide](/img/structure/B5092383.png)
![N-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methyl-1H-pyrazole-3-carboxamide trifluoroacetate](/img/structure/B5092390.png)

![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(3-methylphenyl)acetamide]](/img/structure/B5092414.png)
![ethyl 4-[1-(4-fluorophenyl)-2,5-dioxo-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5092419.png)
![ethyl [(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B5092426.png)
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-2-naphthalenesulfonamide](/img/structure/B5092433.png)




![1-ethyl-N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)-4-piperidinamine](/img/structure/B5092456.png)